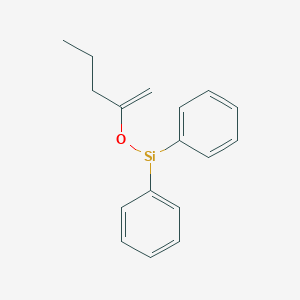![molecular formula C23H37BrO3 B14192535 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane CAS No. 847800-44-6](/img/structure/B14192535.png)
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is a synthetic organic compound with a complex molecular structure It features an oxetane ring, which is a four-membered cyclic ether, and a bromophenoxy group attached to an undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane typically involves multiple steps. One common method includes the reaction of 11-bromoundecanol with 4-bromophenol to form 11-(4-bromophenoxy)undecanol. This intermediate is then reacted with 3-ethyloxetan-3-yl methanesulfonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the oxetane ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like acetone or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and specialty polymers
Wirkmechanismus
The mechanism of action of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
11-{4-[3-(4-Bromophenyl)isoxazol-5-yl]phenoxy}undecanol: Another related compound with a different core structure.
Uniqueness
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is unique due to its combination of an oxetane ring and a bromophenoxy group attached to an undecyl chain
Eigenschaften
CAS-Nummer |
847800-44-6 |
|---|---|
Molekularformel |
C23H37BrO3 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
3-[11-(4-bromophenoxy)undecoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C23H37BrO3/c1-2-23(19-26-20-23)18-25-16-10-8-6-4-3-5-7-9-11-17-27-22-14-12-21(24)13-15-22/h12-15H,2-11,16-20H2,1H3 |
InChI-Schlüssel |
CSYZALLQCXSSKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCCCCCCCCCCCOC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)




![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)
